Amezinium
Description
Classification and Historical Research Context of Pyridazinium Derivatives in Pharmacology
Pyridazine (B1198779) and its derivatives, including pyridazinones, are a significant class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. nih.govnih.gov This structural feature imparts a wide range of biological activities, making them a focus of pharmacological research. nih.govnih.gov Historically, research into pyridazinium derivatives has revealed a broad spectrum of potential therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and cardiovascular effects. nih.govcordynamics.com
The pharmacological versatility of this class of compounds has led to the development of various agents with diverse biological targets. nih.govcordynamics.com For instance, some pyridazinone derivatives have been investigated for their cardiotonic properties. cordynamics.com The amenability of the pyridazine ring to chemical modification has allowed for the synthesis of a multitude of derivatives with varied and potent pharmacological profiles. nih.gov
Amezinium belongs to this broad family of pyridazinium derivatives and is classified as a sympathomimetic amine. Sympathomimetic drugs are substances that mimic the effects of endogenous catecholamines such as adrenaline and noradrenaline. The initial research into this compound placed it within the context of compounds that could potentially modulate the sympathetic nervous system, leading to investigations of its cardiovascular effects.
Evolution of Research Perspectives on this compound's Biological Activities
The understanding of this compound's biological activities has evolved from its initial classification as a sympathomimetic agent to a more nuanced view of its mechanism of action. Early research focused on its hemodynamic effects, demonstrating its ability to increase blood pressure. nih.govnih.gov
Subsequent studies delved deeper into the underlying mechanisms, revealing that this compound's sympathomimetic effects are indirect. It primarily acts on postganglionic sympathetic neurons. A significant development in the research perspective was the discovery that this compound inhibits the reuptake of noradrenaline at neuronal synapses. This action leads to an increased concentration of noradrenaline in the synaptic cleft, thereby enhancing adrenergic stimulation.
Further research elucidated another key aspect of its mechanism: the inhibition of intraneuronal monoamine oxidase (MAO). MAO is an enzyme responsible for the degradation of catecholamines. By inhibiting MAO, this compound further prolongs the action of noradrenaline. Studies have shown that this compound is a potent and, at low concentrations, selective inhibitor of intraneuronal MAO.
In addition to its effects on blood pressure, research has also highlighted the positive inotropic properties of this compound, meaning it increases the force of myocardial contraction. nih.govnih.gov This effect is attributed to the stimulation of cardiac beta 1-adrenoceptors. nih.gov The following table summarizes key research findings on the cardiovascular effects of this compound from a study in healthy volunteers.
| Cardiovascular Parameter | Observed Effect | Study Details |
|---|---|---|
| Systolic Blood Pressure | Significant increase | A study on healthy volunteers showed a 23% increase following a 10 mg intravenous administration. nih.gov Another study reported an average increase of +30 mm Hg in supine systolic blood pressure after oral administration. nih.gov |
| Diastolic Blood Pressure | Increase | A 14% increase was observed after a 10 mg intravenous administration in healthy volunteers. nih.gov |
| Heart Rate | Reflex decrease | A reflex fall of 9% in heart rate was noted following a 10 mg intravenous administration. nih.gov Other research indicated only minor changes in heart rate compared to placebo. nih.gov |
| Total Peripheral Resistance | Increase | An increase of 29% was measured after a 10 mg intravenous administration. nih.gov |
| Cardiac Output | Moderate reduction (not statistically significant) | A moderate, non-significant reduction of 5% was observed. nih.gov |
| Stroke Volume | Increase (not statistically significant) | A non-significant increase of 6% was reported. nih.gov |
| Positive Inotropic Effect | Present | Indicated by a significant reduction in the heart rate-corrected pre-ejection period and an increase in the mean velocity of fiber shortening. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
41658-78-0 |
|---|---|
Molecular Formula |
C11H12N3O+ |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
6-methoxy-1-phenylpyridazin-1-ium-4-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10/h2-8,12H,1H3/p+1 |
InChI Key |
VXROHTDSRBRJLN-UHFFFAOYSA-O |
SMILES |
COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2 |
Canonical SMILES |
COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
30578-37-1 (methyl sulfate) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-6-methoxy-1-phenylpyridazinium methylsulfate amezinium amezinium chloride amezinium methyl sulfate amezinium metisulfate amezinium triflouoacetate salt (1:1) LU 1631 Regulton Supratonin |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modalities of Amezinium
Established Synthetic Pathways for Amezinium
The primary synthetic route for this compound metilsulfate has been well-documented, involving a sequence of halogenation, condensation, catalytic hydrogenation, and alkylation steps. wikipedia.org
A key established pathway for this compound synthesis begins with Chloridazon as a starting material. This route typically involves the following steps:
Halogenation of 2-Butyne-1,4-diol : 2-Butyne-1,4-diol undergoes halogenation with chlorine to yield Mucochloric acid. wikipedia.org
Reaction with Phenylhydrazine : Mucochloric acid is then treated with Phenylhydrazine to form 1-Phenyl-4,5-dichloro-6-pyridazone. wikipedia.org
Ammonolysis : The addition of ammonia (B1221849) to 1-Phenyl-4,5-dichloro-6-pyridazone leads to the formation of Chloridazon. wikipedia.org
Following the formation of Chloridazon, the synthesis of this compound metilsulfate proceeds through the following critical steps:
Catalytic Hydrogenation : Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) undergoes catalytic hydrogenation to produce 5-amino-2-phenylpyridazin-3-one. This step can involve catalysts such as Pd/C with NaBH4. wikipedia.orglookchem.com
Alkylation : The final step involves the O-methylation of 5-amino-2-phenylpyridazin-3-one with dimethyl sulfate, completing the synthesis of this compound metilsulfate. wikipedia.orglookchem.comfishersci.ca
This sequence is summarized in the table below:
| Step | Reactant | Reagent/Condition | Product |
| Halogenation | 2-Butyne-1,4-diol | Chlorine | Mucochloric acid |
| Condensation | Mucochloric acid | Phenylhydrazine | 1-Phenyl-4,5-dichloro-6-pyridazone |
| Ammonolysis | 1-Phenyl-4,5-dichloro-6-pyridazone | Ammonia | Chloridazon |
| Catalytic Hydrogenation | Chloridazon | Pd/C, NaBH4 (or similar) | 5-amino-2-phenylpyridazin-3-one |
| Alkylation (O-methylation) | 5-amino-2-phenylpyridazin-3-one | Dimethyl sulfate | This compound metilsulfate |
Advanced Synthetic Methodologies and Derivatization Approaches
While established pathways are effective, ongoing research in synthetic chemistry explores advanced methodologies for the synthesis and derivatization of compounds like this compound. These approaches often focus on improving efficiency, yield, and selectivity, or creating novel derivatives for specific applications. For instance, derivatization procedures are employed to facilitate analysis, such as modifying amino-functionalized compounds for improved detection in chromatographic techniques. researchgate.netgoogleapis.com The field of organic synthesis continually evolves with new catalytic systems, including those for N-alkylation of amines using hydrogen borrowing or carboxylic acids, which could potentially offer alternative routes or modifications for pyridazine (B1198779) derivatives. whiterose.ac.ukcsic.escardiff.ac.ukorganic-chemistry.org Furthermore, modular synthetic platforms are being developed to enable the systematic elaboration of fragments into complex 3D compounds, which could be relevant for future derivatization of this compound or its analogs. chemrxiv.org
Radiochemical Synthesis and Labeling Techniques for Research Applications
Radiochemical synthesis and labeling techniques are crucial for studying the metabolism and pharmacokinetics of drug substances like this compound. The microsynthesis of this compound samples labeled at specific sites with isotopes such as Carbon-14 (C) or Tritium (B154650) (H) is essential for these research applications. nih.gov These labeled compounds allow for detailed examination of how this compound is absorbed, distributed, metabolized, and excreted within biological systems. Common radiolabeling strategies often involve nucleophilic substitution with radiolabeled precursors, such as C-methyl iodide or triflate, for methylating heteroatom nucleophiles. biorxiv.org Techniques like metal-catalyzed hydrogen isotope exchange offer alternatives to multi-step approaches for tritium labeling. rti.org The quality of synthesized radiolabeled compounds is typically confirmed through analytical techniques such as HPLC with radioflow detection, LC/MS, and NMR. rti.org
Molecular and Cellular Mechanisms of Action of Amezinium
Adrenergic Receptor Modulation by Amezinium
This compound directly interacts with specific subtypes of adrenoceptors, initiating downstream signaling cascades that influence cardiovascular function. Pharmacological studies have demonstrated its activity as an agonist at both alpha- and beta-adrenergic receptors.
This compound has been shown to directly stimulate vascular alpha-adrenoceptors. nih.gov This agonistic action on alpha-receptors, which are predominantly located on the smooth muscle of blood vessels, leads to vasoconstriction and a subsequent increase in peripheral resistance and arterial blood pressure. nih.govnih.govdrugbank.com The pressor effect of this compound can be antagonized by the administration of alpha-adrenergic blocking agents, such as phentolamine (B1677648), confirming that its action is mediated through these receptors. nih.gov Furthermore, the pressor response to this compound is significantly reduced in animals pretreated with reserpine (B192253), which depletes noradrenaline stores, indicating that part of its action also relies on the presence of endogenous noradrenaline. nih.gov
In addition to its effects on alpha-adrenoceptors, this compound is an agonist at cardiac beta-1 adrenoceptors. nih.gov The stimulation of these receptors in the heart is responsible for positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. nih.govnih.gov The increase in heart rate observed following this compound administration is effectively counteracted by beta-adrenergic blocking drugs like propranolol (B1214883). nih.gov Similar to its effects on blood pressure, the heart rate-increasing effect of this compound is completely abolished by the depletion of noradrenaline stores with reserpine, highlighting a critical indirect component to its beta-1 adrenergic stimulation. nih.gov
| Receptor Target | Effect of this compound | Observed Physiological Outcome | Antagonized By | Reference |
|---|---|---|---|---|
| Alpha-Adrenoceptors | Stimulation (Agonist) | Increased arterial blood pressure | Phentolamine | nih.gov |
| Beta-1 Adrenoceptors | Stimulation (Agonist) | Increased heart rate | Propranolol | nih.gov |
Neurotransmitter Transporter Interactions
This compound's mechanism of action is significantly defined by its interaction with neurotransmitter transporters, particularly the norepinephrine (B1679862) transporter, also known as Uptake 1. By inhibiting the reuptake of specific monoamines, this compound prolongs their presence in the synaptic cleft, thereby amplifying their postsynaptic effects.
This compound is actively taken up by adrenergic neurons via the norepinephrine transporter (NET), also referred to as Uptake 1. nih.gov As a substrate for this transporter, this compound competitively inhibits the reuptake of noradrenaline from the synapse. nih.gov This inhibition leads to an increased concentration of noradrenaline in the synaptic cleft, which enhances the pressor effect of exogenously administered noradrenaline and potentiates the response to endogenous noradrenaline released by nerve stimulation. nih.gov The importance of this mechanism is underscored by the finding that desipramine (B1205290), another Uptake 1 inhibitor, reduces the pressor effect of this compound. nih.gov
In a manner similar to its effect on noradrenaline, this compound also inhibits the uptake of tyramine (B21549) into adrenergic neurons. nih.gov Tyramine is an indirectly acting sympathomimetic amine that relies on Uptake 1 to enter the neuron and displace noradrenaline from storage vesicles. By blocking tyramine's entry, this compound diminishes the pressor effects of tyramine. nih.gov This action further characterizes this compound as a competitive inhibitor of the neuronal amine transporter system.
The primary and well-documented site of action for this compound's transporter interactions is the norepinephrine transporter (NET). nih.gov Its potent inhibition of noradrenaline and tyramine uptake firmly establishes its role within the noradrenergic system. In contrast, detailed pharmacological studies characterizing the direct inhibitory activity of this compound on the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) are not prominent in the scientific literature. This suggests a differential activity profile, with this compound demonstrating marked selectivity for the norepinephrine transporter over the transporters for dopamine and serotonin. This selectivity for NET is a key feature of its molecular mechanism, concentrating its sympathomimetic effects within the noradrenergic pathways.
| Transporter/Substrate | Effect of this compound | Mechanism | Consequence | Reference |
|---|---|---|---|---|
| Noradrenaline (Uptake 1/NET) | Inhibition of Uptake | Acts as a substrate and competitive inhibitor of the transporter. | Increased synaptic concentration of noradrenaline; potentiation of noradrenaline effects. | nih.gov |
| Tyramine | Inhibition of Uptake | Blocks entry into the adrenergic neuron via Uptake 1. | Diminished effect of indirectly acting sympathomimetics like tyramine. | nih.gov |
| Dopamine (DAT) & Serotonin (SERT) | Not well-characterized | Available literature indicates high selectivity for NET. | Primary action is focused on the noradrenergic system. | nih.gov |
Monoamine Oxidase (MAO) Inhibition
This compound has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. Its inhibitory profile displays selectivity for the MAO-A isoform and is characterized by a reversible mode of action.
This compound demonstrates a pronounced and selective inhibitory effect on monoamine oxidase A (MAO-A). Research has established that this compound acts as a competitive inhibitor of this enzyme isoform. Kinetic studies have quantified this interaction, revealing a high affinity for MAO-A. The inhibition constant (Ki) for this compound against MAO-A in rat heart homogenate has been determined to be 3 x 10⁻⁶ mol/l, which is equivalent to 3 µM. ebi.ac.uk Another study reports an IC50 value of 5.0 µM for the inhibition of MAO-A. ncats.io This potent inhibition of MAO-A leads to a decrease in the breakdown of its primary substrates, such as serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. In studies on intact rat lungs, where this compound is accumulated by the non-neuronal uptake1 transporter, its potency as an MAO-A inhibitor is significantly enhanced. nih.gov For instance, in perfused rat lungs where MAO-B was inhibited, a low concentration of 10 nmol/l of this compound caused an 84% inhibition of noradrenaline deamination by MAO-A. nih.gov
Table 1: this compound Inhibition of MAO-A
| Parameter | Value | Source |
|---|---|---|
| Ki | 3 µM | ebi.ac.uk |
| IC50 | 5.0 µM | ncats.io |
In contrast to its potent effect on MAO-A, this compound is a significantly weaker inhibitor of monoamine oxidase B (MAO-B). The selectivity for MAO-A is a key feature of its pharmacological profile. The inhibition constant (Ki) for this compound against MAO-B in liver homogenate is 3 x 10⁻⁴ mol/l, or 300 µM. ebi.ac.uk An even higher IC50 value of 1.0 mM (1000 µM) for MAO-B inhibition has also been reported. ncats.io This indicates that this compound's affinity for MAO-A is approximately 100 to 200 times greater than its affinity for MAO-B. This selectivity ensures that at therapeutic concentrations, the primary effect is on MAO-A, with minimal impact on the MAO-B-mediated metabolism of substrates like phenylethylamine and dopamine.
Table 2: this compound Inhibition of MAO-B
| Parameter | Value | Source |
|---|---|---|
| Ki | 300 µM | ebi.ac.uk |
| IC50 | 1000 µM | ncats.io |
The inhibition of both MAO-A and MAO-B by this compound is characterized as reversible. ebi.ac.uk This means that this compound binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function once the drug is cleared from the system. This is in contrast to irreversible MAO inhibitors, which form a stable, covalent bond with the enzyme, requiring the synthesis of new enzyme molecules to restore activity. The reversible nature of this compound's inhibition contributes to a more controlled and potentially safer pharmacological profile, as the duration of its effect is more directly related to its concentration in the body.
Non-Adrenergic and Non-Monoaminergic Interactions
This compound has been associated with certain anticholinergic (or antimuscarinic) effects. Anticholinergic agents work by blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. wikipedia.org Clinical observations have noted that this compound can lead to side effects such as urinary retention, a condition where the bladder does not empty completely. ncats.io This effect is a known manifestation of anticholinergic activity. However, a detailed profile of this compound's binding affinities for different muscarinic receptor subtypes and a comprehensive quantitative assessment of its anticholinergic potency are not extensively documented in the available scientific literature.
There is currently no scientific evidence available in the reviewed literature to suggest that this compound directly modulates the activity of histamine (B1213489) H1 or H2 receptors. These receptors are key components of the histaminergic system, involved in allergic reactions (H1) and gastric acid secretion (H2), among other functions. wikipedia.org Extensive searches of pharmacological databases and scientific publications did not yield any data on the binding affinity or functional activity of this compound at these histamine receptor subtypes.
Intracellular Dynamics and Neuronal Storage
The following subsections explore the theoretical and inferred intracellular dynamics of this compound, drawing parallels with the known mechanisms of other norepinephrine reuptake inhibitors and sympathomimetic amines.
Synaptosomes, which are isolated nerve terminals, serve as a crucial ex vivo model for studying the uptake and release of neurotransmitters and the effects of various drugs on these processes. The uptake of biogenic amines like norepinephrine into presynaptic neurons is a high-affinity, carrier-mediated process. Given that a primary mechanism of this compound is the inhibition of norepinephrine reuptake, it is expected to interact with the norepinephrine transporter (NET).
The kinetic characteristics of such transport systems are typically defined by the Michaelis-Menten constant (K_m), representing the substrate concentration at half-maximal transport velocity, and the maximum velocity (V_max), indicating the saturation point of the transporter. While specific K_m and V_max values for this compound uptake into synaptosomes are not documented in the available research, it is hypothesized that this compound would act as a competitive inhibitor of norepinephrine at the NET, thereby prolonging the presence of norepinephrine in the synaptic cleft.
Table 1: Hypothetical Kinetic Parameters for this compound Uptake
| Parameter | Description | Expected Characteristic for this compound |
|---|---|---|
| K_m | Michaelis-Menten constant; affinity of the transporter for the substrate. | A specific K_m value for this compound at the NET would determine its affinity relative to norepinephrine. |
| V_max | Maximum velocity of transport at saturating substrate concentrations. | As a competitive inhibitor, this compound would not alter the V_max of norepinephrine transport but would increase the apparent K_m. |
The transport of norepinephrine into synaptosomes via the NET is an active process that is critically dependent on the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions. The inwardly directed Na+ gradient, maintained by the Na+/K+-ATPase pump, provides the driving force for the co-transport of norepinephrine into the neuron.
Therefore, the transport and activity of this compound at the NET would be indirectly but fundamentally dependent on the proper functioning of the Na+/K+-ATPase and the maintenance of the transmembrane Na+ gradient. Any disruption of this gradient would be expected to impair the norepinephrine reuptake process and, consequently, the mechanism by which this compound exerts its effects.
Desipramine and cocaine are well-characterized inhibitors of the norepinephrine transporter. Desipramine is a tricyclic antidepressant with a high affinity and selectivity for NET, while cocaine is a non-selective monoamine reuptake inhibitor, also blocking dopamine and serotonin transporters.
Given that this compound shares the property of NET inhibition with these compounds, it is anticipated that desipramine and cocaine would competitively inhibit the transport and binding of this compound to the NET. In a research setting, co-administration of this compound with either desipramine or cocaine would likely result in a competitive interaction at the transporter, with the net effect depending on the relative affinities and concentrations of the compounds.
Table 2: Comparative Effects of NET Inhibitors
| Compound | Primary Mechanism | Expected Interaction with this compound |
|---|---|---|
| Desipramine | Selective Norepinephrine Reuptake Inhibitor | Competitive inhibition at the norepinephrine transporter. |
| Cocaine | Non-selective Monoamine Reuptake Inhibitor | Competitive inhibition at the norepinephrine transporter, with potential for broader effects on dopamine and serotonin systems. |
Once inside the presynaptic terminal, catecholamines like norepinephrine are taken up from the cytoplasm into storage vesicles or granules by the vesicular monoamine transporter 2 (VMAT2). This process is essential for protecting neurotransmitters from enzymatic degradation by monoamine oxidase (MAO) in the cytoplasm and for creating a readily releasable pool of neurotransmitter.
This compound has been noted to have some MAO-inhibitory properties. This suggests that this compound, after being taken up into the neuron, could influence the cytoplasmic concentration of norepinephrine. Furthermore, studies involving reserpine, a VMAT inhibitor that depletes catecholamine stores, could provide insights into this compound's mechanism. By preventing the vesicular storage of norepinephrine, reserpine leads to its depletion. The ability of a compound to counteract the effects of reserpine, such as ptosis or hypothermia, often indicates that it can increase the synaptic availability of norepinephrine, either by promoting its release or by blocking its reuptake. While specific studies detailing this compound's direct interaction with neuronal storage granules are scarce, its ability to modify reserpine-induced effects points towards an indirect influence on catecholamine storage and availability.
Pharmacological Characterization in Preclinical Models
In Vitro Pharmacological Characterization
In vitro investigations have provided insights into Amezinium's interaction with adrenergic systems and its effects on cellular responses.
This compound has been shown to inhibit the uptake of 3H-noradrenaline into heart and adrenal tissues in mice when studied in vivo. guidetopharmacology.org The inhibition constant (Ki) for this effect, determined in vitro using rat atria, was found to be 1.3 x 10^-7 mol/l. guidetopharmacology.org This suggests that this compound is taken up by adrenergic neurons, a mechanism further supported by observations that inhibition of uptake 1 with desipramine (B1205290) reduced the pressor effects of both this compound and tyramine (B21549). guidetopharmacology.orgwikiwand.com
This compound also acts as an inhibitor of noradrenaline and tyramine uptake, which consequently enhances the pressor effect of exogenous noradrenaline and increases contractions of the nictitating membrane following preganglionic stimulation, indicative of increased endogenous noradrenaline activity. wikiwand.com Furthermore, this compound demonstrates inhibitory effects on monoamine oxidase (MAO), specifically intraneuronal MAO. This was evidenced by the enhanced restoration of tyramine and this compound effects through noradrenaline infusion in reserpinized animals. wikiwand.com
In homogenates derived from venous tissue, this compound was found to inhibit MAO activity, exhibiting a preferential inhibition of MAO type A with an IC50 of 5 µM, compared to MAO type B, which required concentrations greater than 1 mM for inhibition. mpg.de In intact tissue, a low concentration of this compound (0.01 µM) reduced the formation of [3H]dihydroxyphenylglycol ([3H]DOPEG) without significantly altering the accumulation of [3H]noradrenaline or the formation of other metabolites. mpg.de At a higher concentration (0.1 µM), this compound reduced noradrenaline accumulation, and at 10 µM, it abolished [3H]noradrenaline accumulation, decreased the formation of deaminated metabolites, and enhanced the formation of [3H]normetanephrine ([3H]NMN). mpg.de
Table 1: In Vitro Receptor Binding and Enzyme Inhibition Data for this compound
| Assay Type | Model/Tissue | Parameter | Value | Citation |
| 3H-Noradrenaline Uptake Inhibition (Ki) | Rat Atria (in vitro) | Ki | 1.3 x 10^-7 mol/l | guidetopharmacology.org |
| Monoamine Oxidase (MAO) Inhibition (IC50) | Venous Tissue Homogenate | MAO-A IC50 | 5 µM | mpg.de |
| Monoamine Oxidase (MAO) Inhibition (IC50) | Venous Tissue Homogenate | MAO-B IC50 | >1 mM | mpg.de |
Beyond enzyme inhibition, this compound's effects on specific tissues have been analyzed. In isolated urethral strips from dogs, this compound methylsulfate (B1228091) induced concentration-dependent contractions, with the maximal response reaching approximately 30% of that elicited by norepinephrine (B1679862). ontosight.ai The presence of this compound also shifted the concentration-response curve of norepinephrine to the left, indicating an enhancement of norepinephrine's contractile effect. ontosight.ai Furthermore, this compound was observed to enhance the relaxative effect of norepinephrine on carbachol-induced contractions in isolated bladder strips. ontosight.ai
Studies on strips of dog saphenous vein revealed a contractile effect of this compound methylsulfate with an ED50 of 0.55 µM. mpg.de Interestingly, after the maximal contractile response was achieved, increasing the concentration of this compound resulted in relaxation, with a subsequent larger contraction observed after washout of the compound. mpg.de this compound did not induce contraction in strips obtained from dogs pretreated with reserpine (B192253), suggesting a dependence on endogenous noradrenaline stores. mpg.de The alpha-adrenergic blocking agent phentolamine (B1677648) shifted the dose-response curve of this compound to the right. mpg.de this compound (0.1 and 10 µM) enhanced the sensitivity of these strips to noradrenaline by approximately 3.5 and 11 times, respectively. mpg.de An alpha-blocking effect of this compound was also demonstrated at higher concentrations (100-150 µM) when its cocaine-like effect was excluded. mpg.de In washout experiments where strips were preloaded with [3H]noradrenaline, this compound at 1 µM enhanced the efflux of [3H]noradrenaline, an effect that persisted for at least 30 minutes after washout. mpg.de This was accompanied by a significant decrease in the deaminated metabolite [3H]DOPEG. mpg.de
Table 2: Cellular Response Data for this compound in Dog Saphenous Vein
| Parameter | Value (Dog Saphenous Vein) | Citation |
| Contractile Effect (ED50) | 0.55 µM | mpg.de |
| Enhancement of Noradrenaline Sensitivity (0.1 µM) | ~3.5 times | mpg.de |
| Enhancement of Noradrenaline Sensitivity (10 µM) | ~11 times | mpg.de |
| Alpha-Blocking Effect (Concentration) | 100-150 µM | mpg.de |
In Vivo Animal Model Studies of Cardiovascular Effects
In vivo studies in various animal models have characterized this compound's systemic cardiovascular effects, confirming its sympathomimetic properties.
This compound consistently increases arterial blood pressure in both anesthetized animals and pithed rats. guidetopharmacology.orgwikiwand.comnih.gov This pressor effect is primarily mediated through the stimulation of vascular alpha-adrenoceptors. guidetopharmacology.orgwikiwand.comnih.gov The observed action was not altered by ganglionic blockade with hexamethonium, indicating a direct peripheral or post-ganglionic site of action rather than an effect on autonomic ganglia. guidetopharmacology.orgwikiwand.com The alpha-adrenergic blocking agent phentolamine was effective in antagonizing the blood pressure-increasing effect of this compound. guidetopharmacology.orgwikiwand.com Furthermore, pretreatment with reserpine, which depletes noradrenaline stores, reduced the pressor effect of this compound to a similar extent as it reduced the effect of tyramine, an indirectly acting sympathomimetic. guidetopharmacology.orgwikiwand.com Inhibition of uptake 1 with desipramine also diminished the pressor effect of both this compound and tyramine. guidetopharmacology.orgwikiwand.com At a dose of 0.07 mg/kg, this compound was shown to increase mean arterial pressure. guidetopharmacology.org
This compound functions as a sympathomimetic agent, exerting its effects through the stimulation of both vascular alpha-adrenoceptors and cardiac beta1-adrenoceptors. guidetopharmacology.orgwikiwand.comnih.gov Its mechanism of action is consistent with that of an agent that acts via endogenous noradrenaline. In animal models, this compound (0.07 mg/kg) led to an increase in cardiac index, mean arterial pressure, total systemic resistance, and dp/dtmax, which is a measure of myocardial contractility. guidetopharmacology.org Concurrently, only minor changes were noted in stroke index, mean pulmonary pressure, and total pulmonary vascular resistance. guidetopharmacology.org These hemodynamic changes were associated with a 21.5% increase in myocardial oxygen consumption; however, no signs of an imbalance between oxygen supply and demand were observed. guidetopharmacology.org The compound is taken up by adrenergic neurons and has been shown to enhance the vasoconstrictor response to sympathetic stimulation and exogenous noradrenaline. guidetopharmacology.org As a substrate of uptake 1, this compound also inhibits the reuptake of noradrenaline and tyramine. wikiwand.com
In parallel with its effects on blood pressure, this compound increases heart rate in anesthetized animals and pithed rats. guidetopharmacology.orgwikiwand.comnih.gov This chronotropic effect is mediated by the stimulation of cardiac beta1-adrenoceptors. guidetopharmacology.orgwikiwand.comnih.gov The beta-adrenergic blocking drug propranolol (B1214883) effectively antagonized the heart rate increasing effect of this compound. guidetopharmacology.orgwikiwand.com Consistent with its indirect sympathomimetic action, noradrenaline depletion achieved through reserpine pretreatment completely abolished the heart rate-increasing effect of this compound. guidetopharmacology.orgwikiwand.com Interestingly, under conditions of noradrenaline depletion, high doses of this compound were observed to reduce the heart rate, suggesting a complex interaction with adrenergic systems when endogenous catecholamines are depleted. wikiwand.com
Structure Activity Relationship Sar Studies of Amezinium
Elucidation of Structural Features Influencing Adrenergic Receptor Affinity and Selectivity
Amezinium metilsulfate is recognized as an indirectly acting sympathomimetic agent that primarily affects postganglionic sympathetic neurons. nih.govdcchemicals.com Its mechanism involves the stimulation of alpha (α) and beta-1 (β1) adrenergic receptors. fishersci.co.uknih.gov While detailed, specific structural features of this compound directly correlating to its adrenergic receptor affinity and selectivity are not extensively documented in the public domain, general principles of sympathomimetic SAR can offer insights.
For many adrenergic agents, the presence of a substituted benzene (B151609) ring and a primary or secondary aliphatic amino group, separated by two carbon atoms, is a common structural requirement for activity. cutm.ac.inslideshare.netdamaspharmacy.sy A hydroxyl group on the β-carbon atom of the side chain, particularly in the (R)-absolute configuration, is often associated with maximal direct activity. cutm.ac.indamaspharmacy.sy Receptor selectivity can also be influenced by the size of the alkyl group on the nitrogen atom; for instance, larger N-alkyl substituents tend to increase β-receptor activity while decreasing α-receptor activity. cutm.ac.inslideshare.net Given that this compound is a pyridazinium derivative with a phenyl group and an amino group, its unique heterocyclic core likely dictates its specific interaction profile with adrenergic receptors, distinguishing it from the more common phenylethylamine scaffold of many classical sympathomimetics.
Correlation of Chemical Structure with Neurotransmitter Reuptake Inhibition Potency
This compound is known to inhibit the reuptake of noradrenaline (norepinephrine) and tyramine (B21549). fishersci.co.ukthegoodscentscompany.comnih.govdcchemicals.com This inhibition contributes to its efficacy by increasing the levels of these neurotransmitters in the synaptic cleft. thegoodscentscompany.com The drug's action in inhibiting reuptake is described as exclusively affecting postganglionic sympathetic neurons. nih.govdcchemicals.com
Structural Determinants of Monoamine Oxidase Inhibitory Activity
This compound acts as an inhibitor of monoamine oxidase (MAO). fishersci.co.ukwikipedia.orgthegoodscentscompany.com Notably, it is classified as a selective inhibitor of neuronal MAO, particularly MAO-A. researchgate.netwikipedia.org Its potency as an MAO inhibitor is significantly higher in intact tissues compared to tissue homogenates, a phenomenon attributed to its accumulation within noradrenergic neurons via the uptake1 transporter. researchgate.netwikipedia.org At concentrations as low as 1 nM, this compound has been shown to diminish the outflow of intraneuronally formed 3H-DOPEG, an effect antagonized by cocaine, further supporting its intraneuronal action. wikipedia.org
While the selective MAO-A inhibitory activity of this compound is established, detailed structural determinants specific to its pyridazinium core that confer this selectivity and potency are not explicitly outlined in the search results. General SAR studies on MAO inhibitors indicate that features such as phenyl substitution patterns and the nature and length of substituents can influence MAO inhibitory activity and selectivity between MAO-A and MAO-B. scienceopen.comfrontiersin.org For instance, 3-phenyl substitution in coumarin (B35378) derivatives can enhance MAO-B inhibition and increase MAO-A selectivity, while 4-phenyl substitution is more effective for MAO-A inhibition. scienceopen.com The active sites of MAO-A and MAO-B also exhibit distinct structural features, with MAO-A having a smaller hydrophobic cavity compared to MAO-B, and specific amino acid residues influencing selectivity. mdpi.com Applying these general principles to this compound's specific structure would require dedicated studies.
Computational Chemistry Approaches to SAR Analysis
Computational chemistry plays a significant role in modern drug discovery and SAR analysis by enabling the prediction of molecular interactions and the optimization of lead compounds. researchgate.netescholarship.orguneb.br Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are widely employed. escholarship.orguneb.brmdpi.comfrontiersin.orgmdpi.comnih.gov
QSAR models can be constructed to select new compounds with predicted biological activity by correlating calculated molecular properties with experimental biological activity. cutm.ac.inescholarship.orguneb.brfrontiersin.org
Molecular docking is used to identify potential hit compounds by predicting their binding conformations and interactions with target proteins, especially when the target structure is known. cutm.ac.inmdpi.comescholarship.orguneb.brmdpi.comfrontiersin.orgnih.gov
Molecular dynamics (MD) simulations offer a more detailed investigation into the dynamics of protein-ligand complexes. cutm.ac.inescholarship.orgmdpi.comfrontiersin.orgnih.gov
Despite the broad application of these computational methods in SAR, specific studies employing computational chemistry approaches for a detailed SAR analysis of this compound or its direct interactions with adrenergic receptors, reuptake transporters, or MAO enzymes were not found in the provided information. Such studies would typically involve modeling the binding of this compound to its targets and analyzing how structural modifications affect these interactions at an atomic level.
Design and Synthesis of this compound Analogs for SAR Exploration
The synthesis of this compound metilsulfate involves a multi-step process starting from Chloridazon, which is then treated with phenylhydrazine, followed by ammonia (B1221849), catalytic hydrogenation, and finally alkylation with dimethyl sulfate. fishersci.co.uk this compound belongs to the pyridazine (B1198779) chemical class. fishersci.co.ukresearchgate.netresearchgate.net
While the synthesis pathway for this compound is known, specific literature describing the systematic design and synthesis of its analogs explicitly for the purpose of SAR exploration, and the subsequent biological evaluation of these analogs to derive detailed SAR insights, is not extensively detailed in the provided search results. However, the broader field of medicinal chemistry frequently employs analog design and synthesis as a core strategy for SAR elucidation and lead optimization. This involves systematically modifying a lead compound's structure to improve desired properties such as potency, selectivity, and pharmacokinetic profiles. mdpi.comcas.orgnih.gov Such efforts typically involve synthesizing numerous new analogs and testing them through various assays to generate large datasets for SAR analysis. cas.org The absence of detailed published studies on this compound analogs for SAR exploration suggests that such specific research might be proprietary or not widely disseminated in the public scientific literature.
Analytical Methods and Preclinical Pharmacokinetic Research
Quantification of Amezinium in Biological Matrices for Research
The determination of this compound concentrations in biological samples is critical for understanding its disposition. Several methods have been established, each offering specific advantages for different research objectives.
High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for quantifying pharmaceutical compounds in biological matrices, including plasma, due to its high sensitivity, specificity, and versatility researchgate.net. A modified reversed-phase HPLC (RP-HPLC) method has been developed for the determination of this compound metilsulfate in plasma and dosage forms. This method involves a sample preparation step utilizing solid-phase extraction (SPE) followed by liquid-liquid extraction. The subsequent HPLC analysis demonstrated a retention time for this compound of 3.2 minutes, with no observed interference from plasma components or this compound metabolites. This method has proven suitable for comparative studies of different this compound tablet formulations nih.gov. HPLC is particularly valuable in pharmacokinetics and bioavailability studies, enabling the measurement of drug concentrations over time to elucidate absorption, distribution, metabolism, and excretion (ADME) profiles researchgate.net.
Beyond chromatographic and radioisotope techniques, spectrophotometric and ion exchange methods have also been explored for the quantification of this compound in body fluids nih.gov. Spectrophotometric methods typically rely on measuring the absorbance of light by a compound, where the intensity of absorption is directly proportional to its concentration researchgate.net. Ion exchange techniques, on the other hand, are useful for separating compounds based on their charge. For this compound, research indicates that no radioactive substance from urine was adsorbed onto a cation exchanger. This observation suggests that the initial step of this compound's biotransformation likely results in the formation of an uncharged, pharmacologically inactive metabolite, specifically 5-amino-2-phenyl-3(2H)-pyridazinone. This characteristic implies that ion exchange could be effectively employed to separate the charged parent this compound from its uncharged metabolites for quantification purposes nih.gov.
Preclinical Pharmacokinetic Profiles
Preclinical pharmacokinetic (PK) studies in animal models are indispensable for predicting how a drug might behave in humans, providing crucial data on its absorption, distribution, metabolism, and excretion (ADME) characteristics biotechfarm.co.ilcreative-biolabs.com.
This compound demonstrates nearly complete absorption following enteral administration in both rat and dog models nih.gov. In rats, the absorption process was characterized by a half-life of 11 minutes, occurring after an initial lag phase of 6 minutes. For dogs, a longer lag phase of 30-40 minutes was observed, followed by absorption with a half-life of 30 minutes or less. The small intestine is identified as the probable primary site of absorption for this compound nih.gov.
This compound exhibits a high affinity for various tissues within the body. Its transport across cell membranes, particularly in sympathetic neurons and other chromaffin cells, is mediated by the noradrenaline carrier system. In contrast, a distinct, yet unelucidated, active transport mechanism appears to be operative in other tissues, such as the liver nih.gov. The compound shows limited ability to cross the placenta and the blood-brain barrier, with passage occurring only slightly, if at all nih.gov. Within rat blood, this compound distributes between erythrocytes and plasma at a ratio of 2.7:1, with approximately 20% of the compound being bound to plasma proteins nih.gov.
Table 1: this compound Absorption Characteristics in Animal Models
| Species | Route of Administration | Absorption Half-life | Lag Phase | Absorption Extent | Primary Absorption Site |
| Rat | Enteral | 11 min | 6 min | Almost complete | Small intestine |
| Dog | Enteral | ≤ 30 min | 30-40 min | Almost complete | Small intestine |
Table 2: this compound Distribution Characteristics in Rat Blood
| Parameter | Value |
| Erythrocyte:Plasma Ratio | 2.7:1 |
| Plasma Protein Binding | ~20% |
| Blood-Brain Barrier | Slight |
| Placenta | Slight |
The elimination of this compound varies between species, involving both biotransformation and direct excretion pathways. In rats, approximately three-quarters of the this compound circulating in the bloodstream is eliminated through biotransformation. Furthermore, enteral administration in rats results in a significant first-pass metabolism, accounting for about 80% of the administered dose nih.gov. Conversely, in dogs, biotransformation plays a less significant role, contributing to about 40% of the elimination, with first-pass metabolism being virtually negligible nih.gov.
Rats excrete this compound almost equally via urine and bile, while in dogs, renal excretion is the predominant pathway nih.gov. The terminal half-life (t1/2 beta) of this compound in rats was determined to be 17 hours following intravenous (i.v.) administration and 21 hours after oral (p.o.) administration. In dogs, blood level data and urinary excretion data indicated t1/2 beta values ranging between 11 and 20 hours nih.gov. The renal clearance of this compound in dogs is not constant; initially, it is several times greater than the glomerular filtration rate (GFR), subsequently decreasing to approximately the same magnitude as, or even below, the GFR nih.gov.
Studies across six animal species (dog, cat, rabbit, guinea-pig, rat, and mouse) using 14C-labelled this compound revealed species-specific differences in metabolism nih.gov. Unchanged this compound is the primary excretion product in the urine of humans, dogs, cats, guinea-pigs, and mice, accounting for 56-89% of the excreted radioactivity. In contrast, metabolites are predominant in the excretion profiles of rabbits and, particularly, rats nih.gov. The initial step of this compound's biotransformation is hypothesized to be the formation of an uncharged, pharmacologically inactive metabolite, 5-amino-2-phenyl-3(2H)-pyridazinone. In humans and dogs, identified metabolites include small quantities of this uncharged pyridazinone, along with hydroxylated pyridazinones and/or their sulfuric acid conjugates nih.gov.
Table 3: this compound Elimination and Excretion in Animal Models
| Species | Primary Elimination Pathway | First-Pass Metabolism (Enteral) | Excretion Pathways | Terminal Half-life (t1/2 beta) |
| Rat | Biotransformation (~75%) | ~80% | Urine and Bile (equally) | 17 h (i.v.), 21 h (p.o.) |
| Dog | Renal Excretion (predominant) | Negligible | Renal (predominant) | 11-20 h |
Table 4: Unchanged this compound Excretion in Urine Across Species
| Species | Unchanged this compound in Urine (% of radioactivity) |
| Human | 56-89% |
| Dog | 56-89% |
| Cat | 56-89% |
| Guinea-pig | 56-89% |
| Mouse | 56-89% |
| Rabbit | Metabolites predominate |
| Rat | Metabolites predominate |
Metabolite Identification and Characterization in Preclinical Studies
Preclinical investigations into the metabolic fate of this compound (4-amino-6-methoxy-1-phenyl-pyridazinium methyl sulfate, also known as ameziniummetilsulfate, LU 1631, or Regulton) have revealed significant species-dependent differences in its biotransformation and metabolite profiles. These studies employed techniques such as two-dimensional thin-layer radiochromatography, thin-layer chromatography, and mass spectrometry to identify and characterize the various metabolites labsolu.carxreasoner.comfishersci.se.
Species-Specific Metabolic Pathways The extent of this compound's biotransformation varies considerably across different animal species. In rats, biotransformation is a major elimination pathway, accounting for approximately three-quarters of the compound's elimination from circulation. Notably, about 80% of orally administered this compound in rats undergoes first-pass metabolism wikipedia.orgnih.gov. Conversely, in dogs, biotransformation plays a less significant role, contributing to only about 40% of elimination, with first-pass metabolism being virtually negligible wikipedia.orgnih.gov.
In terms of excretion products, unchanged this compound is the predominant substance in the urine of several species, including humans, dogs, cats, guinea pigs, and mice, accounting for 56-89% of the total radioactivity. However, in rabbits and particularly in rats, metabolites constitute the majority of the excreted radioactivity labsolu.carxreasoner.com.
The following table summarizes the observed species differences in this compound metabolism:
| Species | Predominant Excretion Product (in urine) | Biotransformation Contribution to Elimination | First-Pass Metabolism (Oral Administration) |
| Rat | Metabolites | ~75% wikipedia.orgnih.gov | ~80% wikipedia.orgnih.gov |
| Dog | Unchanged this compound | ~40% wikipedia.orgnih.gov | Negligible wikipedia.orgnih.gov |
| Cat | Unchanged this compound | Not specified | Not specified |
| Rabbit | Metabolites | Not specified | Not specified |
| Guinea Pig | Unchanged this compound | Not specified | Not specified |
| Mouse | Unchanged this compound | Not specified | Not specified |
| Human | Unchanged this compound | Not specified | Not specified |
Identified Metabolites and Their Characteristics The initial step in the biotransformation of this compound is hypothesized to involve the formation of an uncharged, pharmacologically inactive metabolite identified as 5-amino-2-phenyl-3(2H)-pyridazinone (referred to as "II" or "MII"). This assumption is based on the observation that no radioactive substance from urine, other than unchanged this compound, is adsorbed on cation exchangers labsolu.carxreasoner.comwikipedia.org.
Further characterization in rats revealed the presence of several specific metabolites:
Hydroxylated pyridazinones: These metabolites, along with their sulfuric acid conjugates, have been isolated and identified in studies involving humans and dogs labsolu.carxreasoner.comwikipedia.org.
MIII (Hydroxyl this compound MIII): This metabolite and its glucuronide conjugate were identified in rats. In rat plasma and aorta, both unchanged this compound and glucuronide of hydroxyl this compound MIII were detected. MIII glucuronide was a major component of urinary and biliary metabolites, while MIII and unchanged this compound were found in feces. The identification of MIII and its glucuronide was achieved using thin-layer chromatography and mass spectrometry fishersci.se.
MV (O-demethyl this compound MV): In the brain tissue of rats, O-demethyl this compound MV was found to be the primary metabolite, with no detectable levels of the unchanged parent drug fishersci.se.
The following table details the identified metabolites and their presence in preclinical species:
| Metabolite Name | Common Designation (if any) | Pharmacological Activity | Identified In (Species) | Analytical Methods Used for Identification | Compartments/Excretion Routes Found In (Species) |
| 5-amino-2-phenyl-3(2H)-pyridazinone | II / MII | Inactive labsolu.carxreasoner.comwikipedia.org | Multiple species labsolu.carxreasoner.comwikipedia.org | Not explicitly stated for initial identification, inferred from cation exchange behavior labsolu.carxreasoner.comwikipedia.org | Urine labsolu.carxreasoner.comwikipedia.org |
| Hydroxylated pyridazinones | Not specified | Not specified | Human, Dog labsolu.carxreasoner.comwikipedia.org | Not explicitly stated | Isolated labsolu.carxreasoner.comwikipedia.org |
| Sulfuric acid conjugates of hydroxylated pyridazinones | Not specified | Not specified | Human, Dog labsolu.carxreasoner.comwikipedia.org | Not explicitly stated | Isolated labsolu.carxreasoner.comwikipedia.org |
| Hydroxyl this compound MIII | MIII | Not specified | Rat fishersci.se | Thin-layer chromatography, Mass spectrometry fishersci.se | Plasma, Aorta, Urine, Bile, Feces fishersci.se |
| Glucuronide of hydroxyl this compound MIII | MIII glucuronide | Not specified | Rat fishersci.se | Thin-layer chromatography, Mass spectrometry fishersci.se | Plasma, Urine, Bile fishersci.se |
| O-demethyl this compound MV | MV | Not specified | Rat fishersci.se | Not explicitly stated | Brain (major metabolite) fishersci.se |
Tissue Distribution of Metabolites Beyond general excretion, studies in rats have provided insights into the tissue distribution of this compound and its metabolites. The highest levels of radioactivity were observed in the liver, reaching concentrations 61 times higher than those in plasma. In plasma and aorta, both unchanged this compound and its glucuronide conjugate, hydroxyl this compound MIII, were present. Notably, in the brain, O-demethyl this compound MV was identified as the predominant metabolite, with the parent compound being undetectable in this tissue fishersci.se.
Emerging Research Directions and Methodological Advancements
Advanced In Vitro Models for Mechanistic Studies
Traditional preclinical research, heavily reliant on animal models and simple 2D cell cultures, often fails to fully recapitulate the complex physiology of human tissues. Advanced in vitro models are emerging to bridge this gap, offering more physiologically relevant platforms for mechanistic and efficacy studies.
Organ-on-a-Chip Systems in Pharmacology Research
Organ-on-a-chip (OOC) platforms are microfluidic devices that contain living human cells in a meticulously engineered microenvironment that mimics the architecture and function of human organs. osti.govslideshare.net These systems allow for the precise control of biochemical and mechanical cues, such as fluid flow and mechanical stretch, which are critical for emulating organ-level pathophysiology. encyclopedia.pub
For a cardiovascular agent like amezinium, "Heart-on-a-Chip" and "Vessel-on-a-Chip" models are particularly relevant. nih.govrsc.org These platforms can be used to study the drug's direct effects on cardiac muscle contractility, heart rate, and vascular tone in a human-specific context. For instance, a Heart-on-a-Chip could be populated with human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to assess the chronotropic and inotropic effects of this compound. rsc.org Similarly, a Vessel-on-a-Chip lined with human endothelial cells and smooth muscle cells could be used to quantify the vasoconstrictive effects resulting from this compound's action on alpha-adrenergic receptors. nih.gov The transparent nature of these chips allows for real-time imaging and functional measurements, providing detailed mechanistic insights that are difficult to obtain from traditional models. encyclopedia.pub
Table 1: Potential Applications of Organ-on-a-Chip Technology for this compound Research
| Organ-on-a-Chip Model | Cell Types | Potential Research Application for this compound | Key Parameters to Measure |
|---|---|---|---|
| Heart-on-a-Chip | iPSC-derived Cardiomyocytes, Cardiac Fibroblasts | Evaluation of inotropic and chronotropic effects; Assessment of pro-arrhythmic potential. | Contraction force, beat rate, action potential duration. |
| Vessel-on-a-Chip | Endothelial Cells, Smooth Muscle Cells | Investigation of vasoconstrictor effects via alpha-adrenoceptor stimulation. | Change in vessel diameter, intracellular calcium signaling. |
| Neuron-on-a-Chip | Sympathetic Neurons | Study of norepinephrine (B1679862) reuptake inhibition and MAO inhibition. | Neurotransmitter release and reuptake kinetics, enzyme activity. |
| Multi-Organ-Chip | Cardiomyocytes, Hepatocytes, Neurons | Analysis of systemic effects, including cardiac action and hepatic metabolism. | Drug efficacy, metabolite formation, off-target effects. |
Patient-Derived Models for Preclinical Drug Efficacy Evaluation
Patient-derived models, such as patient-derived xenografts (PDXs) and patient-derived organoids (PDOs), are developed directly from an individual's tissue. taconic.com These models retain the genetic and phenotypic characteristics of the original patient tissue, making them powerful tools for personalized medicine and preclinical efficacy testing. mdpi.com
In the context of this compound, which is used for conditions like neurogenic orthostatic hypotension, patient-derived models could be invaluable. vjneurology.com For instance, neuronal cultures or organoids could be generated from iPSCs of patients with specific forms of autonomic dysfunction. nih.gov These models would harbor the patient's specific genetic background, allowing researchers to investigate how this compound's efficacy might vary between individuals. By treating these patient-derived neuronal models with this compound, it would be possible to study its effect on norepinephrine handling and neuronal firing in a disease-relevant and patient-specific manner, potentially identifying biomarkers that predict treatment response.
Computational and Systems Pharmacology Approaches
Computational methods are transforming drug discovery by enabling the rapid analysis of structure-activity relationships and the simulation of drug-target interactions at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of compounds with their biological activity. slideshare.net By analyzing a series of this compound analogs, a QSAR model could be developed to predict the sympathomimetic activity based on specific structural features.
The development of a QSAR model for this compound analogs would involve synthesizing a library of related compounds with variations in substitutions on the phenyl and pyridazinium rings. The biological activity of each analog—for instance, its affinity for adrenergic receptors or its potency as a norepinephrine reuptake inhibitor—would be measured experimentally. These data would then be used to build a mathematical model that links specific molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) to activity. Such a model could accelerate the discovery of new, more potent, or selective compounds by predicting the activity of virtual, unsynthesized analogs, thereby prioritizing synthetic efforts. slideshare.netnih.gov
Molecular Docking Studies of this compound and its Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand how a drug interacts with its protein target at the atomic level. This compound's known targets include alpha-1 and beta-1 adrenergic receptors, the norepinephrine transporter (NET), and monoamine oxidase A (MAO-A).
Crystal structures for these targets or their close homologs are available in the Protein Data Bank (PDB). For example, structures exist for beta-adrenergic receptors (e.g., PDB: 2VT4) and human monoamine oxidase A (e.g., PDB: 2Z5X). researchgate.netpnas.org Using these structures, molecular docking simulations can be performed to predict the binding pose of this compound within the active sites of these proteins. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, docking could elucidate how this compound's aminopyridazinium core or phenyl group orients within the binding pocket of NET or MAO-A. nih.govmdpi.com This information is instrumental for the rational design of new analogs with improved affinity or selectivity. nih.gov
Table 2: Potential Molecular Docking Targets for this compound
| Target Protein | PDB Example ID | Function | Potential Insights from Docking |
|---|---|---|---|
| Beta-1 Adrenergic Receptor | 4GPO | G-protein coupled receptor, increases heart rate and contractility. | Identify key residues for agonist activity; guide design of selective agonists. |
| Alpha-1 Adrenergic Receptor | 5ZUD | G-protein coupled receptor, mediates vasoconstriction. | Elucidate structural basis for alpha-receptor stimulation. |
| Norepinephrine Transporter (NET) | 6H4B (homolog) | Reuptake of norepinephrine from the synaptic cleft. | Predict binding mode and interactions responsible for reuptake inhibition. |
| Monoamine Oxidase A (MAO-A) | 2Z5X | Enzyme that degrades monoamine neurotransmitters. | Understand the molecular basis for MAO-A inhibition. |
Systems Biology and Network Pharmacology Applications in Understanding this compound's Effects
A network pharmacology approach for this compound would involve constructing a comprehensive interaction network of its targets. frontiersin.org This network would map the connections between adrenergic receptors, NET, and MAO-A and their downstream signaling pathways, such as those controlling blood pressure, heart rate, and neuronal function. nih.govnih.gov By analyzing the topology of this network, researchers could identify key nodes and pathways that are most perturbed by this compound. This approach could help explain the drug's integrated effects on the cardiovascular system and predict potential off-target effects or drug-drug interactions that might not be obvious from studying each target in isolation. nih.govnih.gov Such an analysis provides a powerful framework for understanding the systemic impact of multi-target drugs like this compound.
Neuropharmacological Research on Neurotransmitter Systems and Modulation
This compound is a sympathomimetic amine that exerts its effects by modulating the sympathetic nervous system, primarily through its interaction with adrenergic neurotransmitters. nih.gov Its mechanism of action is multifaceted, involving the enhancement of norepinephrine activity at synaptic junctions. nih.govrochester.edu This modulation of the neurotransmitter system is central to its pharmacological profile.
Research indicates that this compound's primary mechanism involves increasing the availability of norepinephrine in the synaptic cleft. nih.gov It achieves this through a dual action: promoting the release of norepinephrine from adrenergic neurons and inhibiting its reuptake (uptake-1 inhibition). rochester.edu This leads to an enhanced stimulation of postsynaptic adrenoceptors. rochester.edu Specifically, this compound has been shown to stimulate vascular alpha-adrenoceptors and cardiac beta-1 adrenoceptors. rochester.edunih.gov
Furthermore, this compound exhibits inhibitory effects on the enzyme monoamine oxidase (MAO). nih.govrochester.edu MAO is responsible for the degradation of catecholamines, including norepinephrine. nih.gov By inhibiting intraneuronal MAO, this compound further prolongs the action of norepinephrine, contributing to its sympathomimetic effects. rochester.edumedregenco.com This specific inhibition of intraneuronal MAO is a key feature of its neuropharmacological action. rochester.edu The drug's influence is concentrated in postganglionic sympathetic neurons, where it is taken up and subsequently interferes with norepinephrine metabolism and reuptake. rochester.edumedregenco.com
The interaction with other sympathomimetic agents has also been a subject of study. For instance, this compound can diminish the effects of indirectly acting sympathomimetics like tyramine (B21549), as it competes for uptake into the adrenergic neuron. rochester.edumdpi.com Conversely, it has been observed to enhance the pressor effect of exogenous norepinephrine. rochester.edu These interactions highlight its complex role in modulating the intricate balance of the adrenergic system.
| Mechanism of Action | Effect on Neurotransmitter System | Primary Receptor Targets |
|---|---|---|
| Inhibition of Norepinephrine Reuptake (Uptake-1) | Increases synaptic concentration of Norepinephrine | Adrenergic Neurons |
| Increased Norepinephrine Release | Enhances adrenergic stimulation | Adrenergic Neurons |
| Inhibition of Monoamine Oxidase (MAO) | Prolongs the action of Norepinephrine by preventing its breakdown | Intraneuronal MAO |
| Direct Receptor Stimulation | Stimulates vascular and cardiac adrenoceptors | Alpha-adrenoceptors, Beta-1 adrenoceptors |
Regenerative Pharmacology and Potential for Novel Applications
Regenerative pharmacology is an emergent field that combines the principles of tissue engineering, stem cell biology, and pharmacology to develop therapies that can restore the function of damaged tissues and organs. youtube.com This discipline focuses on harnessing the body's innate regenerative capabilities, often through the use of stem cells, growth factors, and bioengineered materials. youtube.com
Currently, dedicated research into the potential applications of this compound within the context of regenerative pharmacology is not available in published scientific literature. The primary scope of this compound research has been its role as a sympathomimetic agent for managing hypotensive conditions. nih.gov
While there is no direct evidence, a hypothetical avenue for future investigation could explore the secondary effects of modulating adrenergic systems on cellular repair and regeneration processes. Neurotransmitters are known to influence various physiological processes beyond neurotransmission, including inflammation and cell proliferation, which are key components of tissue repair. However, any potential role for this compound in tissue regeneration remains purely speculative and would require extensive preclinical investigation to determine if its pharmacological actions could be leveraged for regenerative applications.
Strategies for Reducing Animal Models in Preclinical Research on Sympathomimetics
The preclinical evaluation of sympathomimetic drugs like this compound has traditionally relied on animal models. However, there is a significant and growing emphasis on reducing the use of animals in research, guided by the ethical framework of the 3Rs: Replacement, Reduction, and Refinement. sciencedaily.com Various strategies are being developed and implemented to achieve these goals in pharmacological research. sciencedaily.comyoutube.com
Replacement refers to the use of non-animal methods. youtube.com For sympathomimetics, this can include:
In vitro studies: Using cell cultures and established cell lines to study the effects of a compound on specific receptors (e.g., alpha and beta-adrenoceptors) and cellular pathways. nih.gov 3D cell cultures and organoids offer more physiologically relevant models than traditional 2D cultures. embopress.org
In silico modeling: Employing computational methods, such as quantitative structure-activity relationship (QSAR) modeling, to predict the pharmacological and toxicological properties of a compound based on its chemical structure. sciencedaily.comembopress.org
Reduction aims to minimize the number of animals used while obtaining the maximum amount of information. youtube.com Strategies include:
Improved experimental design and statistical analysis: Careful planning of experiments can ensure that the minimum number of animals is used to achieve statistically significant results. nih.gov
Longitudinal studies: Using non-invasive imaging techniques that allow for repeated measurements in the same animal over time, reducing the need for separate groups of animals for each time point. youtube.comnih.gov
Microsampling techniques: Collecting smaller volumes of blood or tissue allows for multiple samples to be taken from a single animal with less physiological stress, reducing the number of animals needed for pharmacokinetic studies. youtube.com
Refinement involves modifying procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare. youtube.com This includes:
Humane endpoints: Establishing clear criteria for when an animal should be removed from a study to avoid unnecessary suffering. nih.gov
Environmental enrichment: Providing housing conditions that allow animals to express natural behaviors, which can reduce stress and improve the reliability of research outcomes. nih.gov
Advanced training and handling: Proper training of personnel in animal handling and procedures can significantly reduce animal stress. nih.gov
The adoption of these strategies in the preclinical research of sympathomimetics can lead to more ethical and efficient drug development processes.
| Principle | Definition | Examples in Sympathomimetic Research |
|---|---|---|
| Replacement | Methods that avoid or replace the use of animals. | 3D cell cultures, organoids, in silico computational modeling (QSAR). embopress.org |
| Reduction | Methods that minimize the number of animals used per experiment. | Improved statistical design, longitudinal imaging studies, microsampling. youtube.comnih.gov |
| Refinement | Methods that minimize animal suffering and improve welfare. | Use of humane endpoints, environmental enrichment, improved analgesia. nih.gov |
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for quantifying Amezinium in human plasma, and how do recovery rates vary with experimental parameters?
- Methodological Answer : High-performance liquid chromatography (HPLC) with cation-exchange separation is the gold standard for quantifying this compound in plasma. Recovery rates are highly dependent on plasma volume: 1 ml yields ~91.4% recovery, while 3 ml reduces this to ~50.1% due to exchanger material limitations . Dequaternization using NaOH (5.0 N, 30-minute reaction) optimizes pyridazinone extraction yields to 93.3%, minimizing by-products . Researchers should validate recovery rates under their specific plasma volumes to avoid underestimation.
Q. How should researchers design pharmacokinetic studies for this compound to account for cardiovascular effects observed in preclinical models?
- Methodological Answer : Preclinical studies must include dose-response curves for this compound’s hypotensive effects, focusing on heart rate variability and blood pressure modulation. Experimental designs should incorporate control groups treated with saline or placebo, with measurements taken at consistent intervals (e.g., 15, 30, 60 minutes post-administration). Reference methodologies from uremia patient trials, where this compound’s effects were correlated with plasma concentration gradients .
Q. What criteria are critical for selecting analytical columns in this compound studies, particularly when comparing solid-phase vs. liquid-liquid extraction?
- Methodological Answer : Column selection should prioritize cation-exchange capacity and compatibility with plasma matrix components. Solid-phase extraction reduces artifactual interference compared to liquid-liquid methods but requires rigorous validation of elution profiles. For example, percolate and wash water losses in cation-exchange workflows can account for up to 32.8% of this compound in 3 ml plasma samples, necessitating correction factors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound pharmacokinetic data across studies, particularly regarding bioavailability and metabolite stability?
- Methodological Answer : Discrepancies often arise from variability in dequaternization protocols or plasma pre-treatment. A meta-analysis of extraction yields under differing NaOH concentrations (0.1–5.0 N) and reaction times (30–120 minutes) reveals that incomplete dequaternization (e.g., 29.7% yield at 0.1 N/30 minutes) leads to underestimation of metabolite levels . Standardizing reaction conditions and reporting detailed extraction parameters (e.g., pH, temperature) are essential for cross-study comparability .
Q. What experimental strategies mitigate matrix effects in this compound quantification when analyzing heterogeneous biological samples (e.g., uremic vs. non-uremic plasma)?
- Methodological Answer : Matrix effects can be addressed by:
- Internal Standardization : Using isotopically labeled this compound analogs.
- Dilution Studies : Assessing linearity of recovery rates across plasma dilutions (e.g., 1–3 ml) to identify saturation thresholds .
- Parallel Analysis : Comparing uremic and healthy plasma samples spiked with identical this compound concentrations to quantify urea-driven interference .
Q. How should researchers design in vitro assays to evaluate this compound’s bidirectional interactions with cytochrome P450 enzymes, given its potential for drug-drug interactions?
- Methodological Answer : Use human liver microsomes (HLMs) incubated with this compound and probe substrates (e.g., CYP3A4, CYP2D6). Measure metabolite formation via LC-MS/MS, normalizing to control reactions. Include kinetic parameters (Km, Vmax) and inhibition constants (Ki) to quantify competitive vs. non-competitive interactions. Reference radiometric assays from synthesis studies to validate isotopic labeling efficiency .
Guidance for Rigorous Research Design
- Frameworks : Apply the PICO framework to define Population (e.g., uremic patients), Intervention (this compound dosage), Comparison (placebo/standard therapy), and Outcome (blood pressure reduction) .
- Ethical Considerations : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when proposing human trials, ensuring informed consent and protocol transparency .
- Data Reporting : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with emphasis on raw data appendices and uncertainty analysis per IB guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
